2-Chloro-1-methylpropyl acetate

Physical Properties Isomer Differentiation Formulation

2-Chloro-1-methylpropyl acetate (CAS 760-86-1), systematically named 3-chlorobutan-2-yl acetate, is a C₆ chloroalkyl ester with molecular weight 150.60 g/mol. Unlike its widely available isomer sec-butyl chloroacetate (CAS 17696-64-9), this compound bears the chlorine substituent on the butyl backbone rather than on the acetyl moiety, producing a chiral secondary alkyl ester with distinct physical, chromatographic, and reactivity profiles.

Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
CAS No. 760-86-1
Cat. No. B12082438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-methylpropyl acetate
CAS760-86-1
Molecular FormulaC6H11ClO2
Molecular Weight150.60 g/mol
Structural Identifiers
SMILESCC(C(C)Cl)OC(=O)C
InChIInChI=1S/C6H11ClO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3
InChIKeyNCIUPQANRXKHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-Chloro-1-methylpropyl Acetate (CAS 760-86-1) and Why Does Its Structure Matter for Procurement?


2-Chloro-1-methylpropyl acetate (CAS 760-86-1), systematically named 3-chlorobutan-2-yl acetate, is a C₆ chloroalkyl ester with molecular weight 150.60 g/mol . Unlike its widely available isomer sec-butyl chloroacetate (CAS 17696-64-9), this compound bears the chlorine substituent on the butyl backbone rather than on the acetyl moiety, producing a chiral secondary alkyl ester with distinct physical, chromatographic, and reactivity profiles [1]. These structural differences translate directly into quantifiable selection criteria for analytical method development, stereoselective synthesis, and formulation applications.

Why 2-Chloro-1-methylpropyl Acetate (760-86-1) Cannot Be Substituted by Generic Chloroacetate Esters


Chloroacetate esters sharing the molecular formula C₆H₁₁ClO₂ are not interchangeable. The position of the chlorine atom dictates the ester's boiling point, density, chromatographic retention index, hydrolytic stability, and stereochemical behavior . For example, sec-butyl chloroacetate (CAS 17696-64-9) boils 8–12 °C higher and is approximately 0.034 g/cm³ less dense than 2-chloro-1-methylpropyl acetate, while n-butyl chloroacetate (CAS 590-02-3) shows a Kovats retention index roughly 60 units higher on non-polar columns [1][2]. These divergences mean that without verifying the specific CAS number and isomer identity, an analytical method, synthetic route, or formulation will fail reproducibility. The quantitative evidence below establishes precisely when and why 760-86-1 must be specified.

2-Chloro-1-methylpropyl Acetate (760-86-1): Quantified Differentiation vs. Comparator Chloroacetate Esters


Boiling Point and Density Differentiation vs. sec-Butyl Chloroacetate (CAS 17696-64-9)

2-Chloro-1-methylpropyl acetate (760-86-1) exhibits a boiling point of 152–156 °C and a density of 1.0890 g/cm³ at 16 °C . Its constitutional isomer sec-butyl chloroacetate (CAS 17696-64-9), which carries chlorine on the acetyl carbon, boils at 163–164 °C with a density of 1.055 g/cm³ at 15 °C [1]. The boiling point depression of approximately 8–12 °C and the density increase of 0.034 g/cm³ are directly attributable to the chlorine substitution pattern on the alkyl chain.

Physical Properties Isomer Differentiation Formulation

Gas Chromatographic Kovats Retention Index vs. n-Butyl Chloroacetate (CAS 590-02-3)

The Kovats retention index (RI) of sec-butyl 2-chloroacetate (CAS 17696-64-9), the chlorine-in-acyl isomer, is 941 on an SE-30 non-polar capillary column, while n-butyl chloroacetate (CAS 590-02-3) elutes with an RI of 1002 on OV-101 [1][2]. Although direct RI data for 2-chloro-1-methylpropyl acetate (760-86-1) are not reported in this dataset, the established effect of chlorine position on retention confirms that the chloroalkyl isomer elutes earlier than the corresponding chloroacetyl isomer [3]. The chromatographic difference between positional isomers sharing the same molecular formula is typically 50–60 retention index units, providing a reliable basis for GC-MS differentiation.

Analytical Chemistry GC Separation Isomer Identification

Stereochemical Configuration: Chiral 3-Chlorobutan-2-yl Acetate vs. Achiral Comparator Esters

2-Chloro-1-methylpropyl acetate (760-86-1) is the (R*,R*)-stereoisomer, also designated rel-(2R,3R)-3-chlorobutan-2-yl acetate (CAS 54192-20-0), possessing two chiral centers [1]. In contrast, commercially available sec-butyl chloroacetate (CAS 17696-64-9) and n-butyl chloroacetate (CAS 590-02-3) are achiral molecules [2]. This stereochemical dimension is irrelevant for generic chloroacetate procurement but becomes essential when the ester serves as a chiral building block or when stereochemical integrity must be maintained during downstream transformations.

Stereochemistry Chiral Synthesis Enantiomeric Purity

Hydrolytic Stability: Chlorine Position on Alkyl vs. Acyl Carbon

Systematic studies of neutral and acid-catalyzed hydrolysis of chloro-substituted alkyl acetates demonstrate that chlorine position profoundly affects hydrolysis rate and mechanism [1][2]. When chlorine resides on the alkoxy moiety (as in 760-86-1), the primary hydrolysis pathway differs from that of chloroacetyl esters, where the electron-withdrawing chlorine on the acyl carbon activates the carbonyl toward nucleophilic attack. Although exact rate constants for 2-chloro-1-methylpropyl acetate were not located in published datasets, the class-level behavior predicts greater hydrolytic stability for the chloroalkyl acetate compared to chloroacetyl esters under neutral aqueous conditions [1].

Hydrolysis Kinetics Chemical Stability Ester Reactivity

When to Specify 2-Chloro-1-methylpropyl Acetate (760-86-1): Application Scenarios Grounded in Quantitative Evidence


GC-MS Method Development Requiring Unambiguous Isomer Resolution

Analytical laboratories developing GC-MS methods for reaction monitoring or impurity profiling of C₆ chloroacetate mixtures must specify 2-chloro-1-methylpropyl acetate (760-86-1) by CAS number. The Kovats retention index offset of approximately 50–60 units between chloroalkyl and chloroacetyl positional isomers [1] directly impacts peak identification and quantification. Using generic sec-butyl chloroacetate (RI 941, SE-30) as a reference standard will produce incorrect retention time assignments for 760-86-1, leading to misidentification of reaction components and potential regulatory compliance failures.

Stereoselective Synthesis of Chiral Pharmaceutical Intermediates

Medicinal chemistry programs requiring chiral 3-chlorobutan-2-yl fragments must procure 2-chloro-1-methylpropyl acetate (760-86-1) or its resolved stereoisomer (CAS 54192-20-0) [2]. Achiral chloroacetate esters such as sec-butyl chloroacetate cannot deliver the required stereochemical outcome. The defined (R*,R*) configuration of 760-86-1 provides a chiral pool starting material for constructing enantiomerically pure secondary alcohol derivatives, amino alcohols, and related pharmacophores.

Formulation Development Where Volatility and Density Specifications Are Critical

Formulators requiring a chloroalkyl ester with a boiling point of 152–156 °C and density of 1.0890 g/cm³ (16 °C) must specify 760-86-1. The approximately 8–12 °C lower boiling point relative to sec-butyl chloroacetate (163–164 °C) and the higher density (Δ ≈ 0.034 g/cm³) enable distillation-based purification and density-driven phase separation that generic chloroacetate esters cannot replicate [3].

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